molecular formula C21H18ClNO2 B11492943 4-(2-chlorophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(2-chlorophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11492943
M. Wt: 351.8 g/mol
InChI Key: ZXTDMNVSYFUPBS-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenyl group attached to an octahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chlorobenzaldehyde and aniline in the presence of a suitable catalyst can lead to the formation of the desired quinoline derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 4-(2-chlorophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione, including:

    Quinoline: A basic structure that forms the core of many bioactive molecules.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring system.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups attached to various core structures.

Uniqueness

The uniqueness of 4-(2-chlorophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione lies in its specific combination of functional groups and its octahydroquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research and industrial applications .

Properties

Molecular Formula

C21H18ClNO2

Molecular Weight

351.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-1-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C21H18ClNO2/c22-17-10-5-4-9-15(17)16-13-20(25)23(14-7-2-1-3-8-14)18-11-6-12-19(24)21(16)18/h1-5,7-10,16H,6,11-13H2

InChI Key

ZXTDMNVSYFUPBS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)C1

Origin of Product

United States

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